3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid
Description
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid is a branched-chain alkanoic acid derivative featuring a pentanoic acid backbone substituted with two methyl groups at the 3rd position and a phenoxy group at the 2nd position. The phenoxy ring is further modified with a bulky 2-methylbutan-2-yl substituent at the para position. This structural arrangement confers unique physicochemical and biological properties, making it relevant in pharmaceutical and biochemical research.
Its metabolic stability and enzymatic interactions are critical factors in its pharmacological profile.
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid |
InChI |
InChI=1S/C18H28O3/c1-7-17(3,4)13-9-11-14(12-10-13)21-15(16(19)20)18(5,6)8-2/h9-12,15H,7-8H2,1-6H3,(H,19,20) |
InChI Key |
PHIXVOYZAQTDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC(C(=O)O)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of a phenol derivative with an appropriate alkyl halide under basic conditions to form the phenoxy group.
Attachment of the pentanoic acid backbone: The phenoxy intermediate is then reacted with a pentanoic acid derivative, often using esterification or acylation reactions.
Introduction of the methyl and butan-2-yl groups: These substituents are introduced through alkylation reactions, using suitable alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Several ω-(phenoxy)alkanoic acids and related derivatives have been studied, offering insights into the role of substituents and chain length. Key examples include:
(a) 3-(Phenoxy)propanoic Acids and 5-(Phenoxy)pentanoic Acids
- Structure: These compounds share a phenoxy group attached to a short alkanoic acid chain (C3 or C5).
- Biotransformation: In rat liver mitochondria, 3-(phenoxy)propanoic acids (e.g., 1a–1d) and 5-(phenoxy)pentanoic acids (e.g., 2a–2d) undergo β-oxidation to phenolic products. Rates decrease with increased methyl substitution on the phenoxy ring. For example, 3-(phenoxy)propanoic acids with para-methyl groups (1b) exhibit slower metabolism than unsubstituted analogs (1a) .
- Comparison : The 2-methylbutan-2-yl group in the target compound is bulkier than simple methyl substituents, likely further reducing mitochondrial biotransformation rates compared to 1b or 2b analogs.
(b) 4-{3-Chloro-4-[3-(2,4-Dichloro-Benzoyl)-Ureido]-Phenoxy}-Butyric Acid (Compound 3)
- Structure: Features a urea-linked dichlorobenzoyl group on the phenoxy ring and a butyric acid chain .
- Biological Activity : Acts as a glycogen phosphorylase inhibitor, with the dichlorobenzoyl group enhancing binding affinity.
(c) (E)-5-(4-(3-(3,4,5-Trimethoxyphenyl)Acryloyl)Phenoxy)Pentanoic Acid (2a)
- Structure: Contains an acryloyl-linked trimethoxyphenyl group and a pentanoic acid chain .
- Biological Activity : Demonstrates anticancer activity via dual EGFR/HDAC inhibition, attributed to the electron-rich trimethoxyphenyl group.
Metabolic Stability and Biotransformation
The mitochondrial β-oxidation rates of ω-(phenoxy)alkanoic acids are inversely correlated with substituent bulk (Table 1) :
| Compound Class | Relative Biotransformation Rate | Key Substituent |
|---|---|---|
| 3-(Phenoxy)propanoic acid (1a) | High | Unsubstituted phenoxy |
| 3-(4-Methylphenoxy)propanoic acid (1b) | Moderate | Para-methyl |
| 5-(4-Methylphenoxy)pentanoic acid (2b) | Moderate | Para-methyl |
| Target Compound | Predicted Low | Para-2-methylbutan-2-yl |
The bulky 2-methylbutan-2-yl group in the target compound likely impedes enzymatic access, prolonging its metabolic half-life compared to simpler analogs.
Physicochemical Properties
Key differences in acidity and lipophilicity arise from substituent effects:
(a) Acidity (pKa)
- 4-Hydroxy-4-methylpentanoic acid: pKa = 4.873 (due to electron-donating methyl groups) .
- Target Compound: The absence of hydroxyl groups and presence of alkyl substituents may raise the pKa slightly compared to unsubstituted pentanoic acid (pKa ~ 4.8), reducing ionization at physiological pH.
(b) Lipophilicity
Biological Activity
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid is a synthetic compound that belongs to a class of chemicals known for their potential biological activities. This compound is structurally related to various phenoxyacetic acids, which are often investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄O₃
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It may exhibit its effects through:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to inhibit the production of cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses.
- Modulation of Enzyme Activity : The compound may affect enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism and synthesis.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Studies have shown that phenoxyacetic acids can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes.
- Antioxidant Properties : These compounds may scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
-
Study on Inflammatory Models :
- A study evaluated the effects of phenoxyacetic acids on carrageenan-induced paw edema in rats. Results indicated a significant reduction in swelling and pro-inflammatory markers upon administration of the compound at varying doses.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that this compound exhibited strong radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
